molecular formula C9H10N4O B13188434 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B13188434
M. Wt: 190.20 g/mol
InChI Key: KHUBMHMYIFHSDP-UHFFFAOYSA-N
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Description

1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that contains both pyrazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 5-aminopyridine with a suitable pyrazole precursor. One common method involves the cyclization of 5-aminopyridine with a 3-methyl-4,5-dihydro-1H-pyrazol-5-one derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the overall production time and cost .

Chemical Reactions Analysis

Types of Reactions

1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor functions by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its combined pyrazole and pyridine ring structures, which confer distinct chemical and biological properties. This dual-ring system allows for versatile chemical modifications and potential for diverse biological activities, making it a valuable compound in scientific research and drug development .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

2-(5-aminopyridin-2-yl)-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C9H10N4O/c1-6-4-9(14)13(12-6)8-3-2-7(10)5-11-8/h2-3,5H,4,10H2,1H3

InChI Key

KHUBMHMYIFHSDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=NC=C(C=C2)N

Origin of Product

United States

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